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Introduction

Lazurite is a complex tectosilicate mineral belonging to the sodalite group, renowned for its
intense blue color, which has made it a prized component of the gemstone lapis lazuli for
centuries. Its structure consists of a rigid aluminosilicate framework (SisAleO24) that forms large
cages, often referred to as B-cages.[1] These cages encapsulate a variety of extra-framework
ions and molecules, including sodium and calcium cations, and anionic groups such as sulfate
(S0Oa427), trisulfur radical anions (Ss*~), chloride (CI~), and others.[2][3] The type and
arrangement of these caged species, particularly the sulfur-containing chromophores, are
responsible for lazurite's distinct color and properties.[2]

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical
technique that probes the vibrational modes of molecules. By measuring the absorption of
infrared radiation at specific frequencies, FTIR spectroscopy can identify the functional groups
and molecular components within a sample, providing a unique spectral "fingerprint." This
makes it an invaluable tool for studying the intricate structure of lazurite, enabling the
identification of both the aluminosilicate framework vibrations and the specific extra-framework
species housed within its cages.

Principle of FTIR Spectroscopy
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FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at
specific, quantized frequencies. When a sample is irradiated with infrared light, its molecules
absorb energy at frequencies that correspond to their natural vibrational modes (e.qg.,
stretching, bending). An FTIR spectrometer measures the amount of light absorbed at each
frequency, generating a spectrum of absorbance or transmittance versus wavenumber (cm1).

For lazurite, the FTIR spectrum reveals characteristic absorption bands corresponding to:

o Framework Vibrations: The fundamental vibrations of the Si-O-Al bonds that constitute the
mineral's backbone.[1]

o Extra-Framework Anions: The vibrational modes of encapsulated ions like SO42-.[2]

o Caged Molecules and Radicals: The presence and vibrations of species such as H20, COz,
and sulfur radical anions like Sze~.[1][2]

Applications in Lazurite Structural Analysis

« |dentification of Framework and Caged Species: FTIR is highly effective at identifying the key
structural components of lazurite. The mid-infrared region contains strong absorption bands
from the aluminosilicate framework, while distinct bands reveal the presence of sulfate,
water, and entrapped carbon dioxide.[1][4] The detection of specific sulfur radical anions,
such as Sse~, is also possible through their characteristic vibrational bands.[2]

« Distinguishing Natural vs. Synthetic Lazurite: Natural lazurite (lapis lazuli) can often be
distinguished from its synthetic counterpart (ultramarine) by the presence of certain
impurities. A sharp, characteristic absorption band around 2340-2342 cm~1 is attributed to
CO:2 molecules entrapped within the sodalite cages during the mineral's natural formation.[2]
[5][6] This feature is typically absent in synthetic ultramarines, making it a useful marker for
provenance and authenticity studies.[6]

o Characterization of Isomorphous Substitution and Hydration: The FTIR spectrum is sensitive
to changes in the mineral's composition. Variations in the positions and shapes of the
framework bands can indicate isomorphous substitution (e.g., of AR+ and Si*+). Additionally,
the presence and nature of water within the cages can be studied through the characteristic
O-H stretching (~3400-3700 cm~1) and H-O-H bending (~1620-1690 cm~1) vibrations.[1][2]
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Experimental Protocol: KBr Pellet Transmission
Method

This protocol details the standard method for preparing a solid lazurite sample for analysis by
transmission FTIR spectroscopy.

Apparatus and Materials:

e FTIR Spectrometer (e.g., Bruker ALPHA or similar)

» Agate mortar and pestle

o Hydraulic press with pellet-forming die

e Analytical balance

e Drying oven

e Spectroscopy-grade Potassium Bromide (KBr), dried
e Lazurite sample

Procedure:

e Sample Preparation:

o Grind a small amount (1-2 mg) of the lazurite sample to a fine powder using an agate
mortar and pestle. The particle size should be smaller than the wavelength of the incident
IR radiation (~2.5 um) to minimize scattering effects.

o Dry the powdered lazurite and the KBr powder in an oven at ~110°C for at least 2 hours
to remove adsorbed water, then cool to room temperature in a desiccator.

o Weigh approximately 1 mg of the powdered lazurite and 200-300 mg of the dried KBr.

o Thoroughly mix the lazurite and KBr powders in the agate mortar. Homogeneous mixing
is critical for a high-quality spectrum.
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e Pellet Formation:
o Transfer the mixture into a pellet-forming die.

o Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several
minutes to form a thin, transparent, or translucent pellet.

 Instrument Parameters and Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Collect a background spectrum using a pure KBr pellet or an empty sample compartment.
[2][7] This is essential to subtract the spectral contributions of atmospheric CO2 and water
vapor, as well as any instrumental artifacts.

o Set the instrument parameters. Typical settings for lazurite analysis are:
» Spectral Range: 4000-400 cm~1[1][2]
» Resolution: 4 cm~1[1][2][7]

= Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise
ratio.[2][7]

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background to produce the final absorbance or transmittance
spectrum.

e Spectral Processing:

o If necessary, perform baseline correction to account for scattering effects or other
instrumental drifts.

o Normalize the spectrum if quantitative comparisons between different samples are
required.

Visualization of Experimental Workflow
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FTIR Analysis Workflow for Lazurite
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Caption: Workflow for lazurite structural analysis using FTIR spectroscopy.

Data Interpretation and Presentation

The resulting FTIR spectrum of lazurite is interpreted by assigning the observed absorption
bands to specific molecular vibrations. The table below summarizes the key quantitative data
for characteristic bands found in lazurite and related minerals.
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Wavenumber
Range (cm™?)

Assignment

Significance in
Lazurite Structure

References

3300-3700

O-H Stretching
Vibrations

Indicates the
presence of H20
molecules (zeolitic
water) within the
aluminosilicate

framework cages.

[1](2]

2340-2346

Antisymmetric
Stretching of CO:2

A narrow, weak band
characteristic of
entrapped carbon
dioxide; often used as
a marker for natural

lazurite (lapis lazuli).

[2][5]

[2]5][6]

2040-2044

C-O0 Stretching of
COos

May be present in
samples containing
both sulfide sulfur and
CO02.[2]

[2]

1620-1690

H-O-H Bending

Vibrations

Confirms the
presence of molecular
water. The presence
of multiple bands
suggests water in
different local

environments.[1][2]

[1](2]

1124-1142

Asymmetric Stretching
of SO42~ (v3 mode)

A strong band
confirming the
presence of sulfate
anions, a primary
extra-framework

component in lazurite.

[2]

~1000

Si—O-Al Framework
Stretching

The strongest band in

the spectrum,

[1](6]
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characteristic of the
tectosilicate
framework.[1][6]

650-720

Framework Mixed
Modes

Vibrations involving
both stretching and
bending of the Si-O-Al

framework.[1]

[1]

610-650

Bending Vibrations of
S042~ (v4a mode)

A secondary band for
the sulfate group,

- [2]
often overlapping with

framework vibrations.

575-585

Antisymmetric

Stretching of Sze~

A weak to distinct

band or shoulder

indicating the

presence of the [2]
trisulfur radical anion,

a key blue

chromophore.[2]

380-500

Framework Bending
Modes

Bending vibrations of

the O-Si-O and O-Al-

O bonds within the [1]
aluminosilicate

framework.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medphysics-irk.ru [medphysics-irk.ru]

e 2. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved.

7/8

Tech Support


https://medphysics-irk.ru/publication/pdf/Sapozhnikov2021.pdf
https://pos.sissa.it/427/142/pdf
https://medphysics-irk.ru/publication/pdf/Sapozhnikov2021.pdf
https://medphysics-irk.ru/publication/pdf/Sapozhnikov2021.pdf
https://www.mdpi.com/2075-163X/10/11/1042
https://www.mdpi.com/2075-163X/10/11/1042
https://www.mdpi.com/2075-163X/10/11/1042
https://medphysics-irk.ru/publication/pdf/Sapozhnikov2021.pdf
https://medphysics-irk.ru/publication/pdf/Sapozhnikov2021.pdf
https://www.benchchem.com/product/b1171647?utm_src=pdf-custom-synthesis
https://medphysics-irk.ru/publication/pdf/Sapozhnikov2021.pdf
https://www.mdpi.com/2075-163X/10/11/1042
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» 3. researchgate.net [researchgate.net]
e 4. researchgate.net [researchgate.net]
o 5. researchgate.net [researchgate.net]
e 6. pos.sissa.it [pos.sissa.it]

e 7. Structure Modulations and Symmetry of Lazurite-Related Sodalite-Group Minerals
[mdpi.com]
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Available at: [https://www.benchchem.com/product/b1171647#application-of-ftir-
spectroscopy-for-studying-lazurite-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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